![molecular formula C9H12 B12285979 2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
2-Ethynylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylbicyclo[221]heptane is a bicyclic compound with the molecular formula C9H12 It is characterized by a unique structure that includes a bicyclo[221]heptane framework with an ethynyl group attached to one of the bridgehead carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with acetylene derivatives under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an acetylene derivative to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as transition metal complexes are often employed to improve the selectivity and rate of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the bicyclic framework provides rigidity and stability to the molecule. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2-Vinylbicyclo[2.2.1]heptane: Similar structure but with a vinyl group instead of an ethynyl group.
2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group at the bridgehead carbon.
Bicyclo[2.2.1]heptane: The parent compound without any substituents
Uniqueness: 2-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate for the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H12 |
|---|---|
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
2-ethynylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h1,7-9H,3-6H2 |
InChI-Schlüssel |
QCTKYLGLQSQNPD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


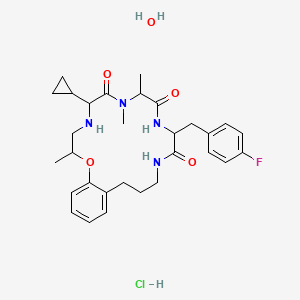


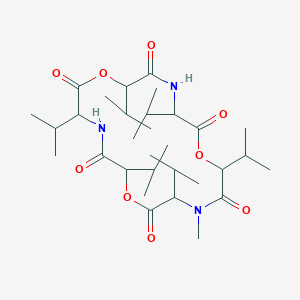
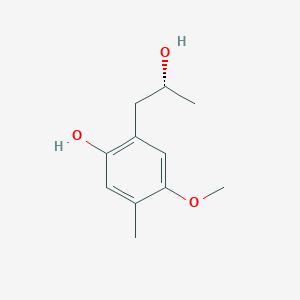
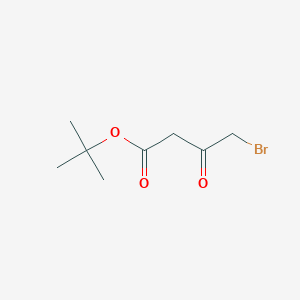


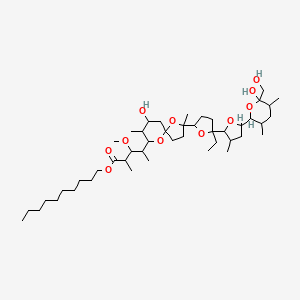
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
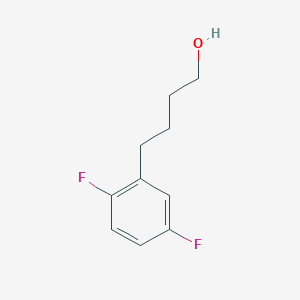
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
